(4-Chloro-5-fluoropyridin-2-yl)methanol
Overview
Description
(4-Chloro-5-fluoropyridin-2-yl)methanol, also known as 4-CFPM, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. The compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
“(4-Chloro-5-fluoropyridin-2-yl)methanol” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Development of Fluorinated Medicinal and Agrochemical Candidates
The compound can be used in the development of fluorinated medicinal and agrochemical candidates . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Preparation of 18F-Substituted Pyridines
“(4-Chloro-5-fluoropyridin-2-yl)methanol” can be used in the preparation of 18F-substituted pyridines . These compounds present a special interest as potential imaging agents for various biological applications .
Synthesis of Benzamide Scaffolds
Although not directly related to “(4-Chloro-5-fluoropyridin-2-yl)methanol”, similar compounds such as “2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid” have been used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It’s possible that “(4-Chloro-5-fluoropyridin-2-yl)methanol” could be used in a similar manner.
Development of Selective Inhibitor Compounds
Again, while not directly related to “(4-Chloro-5-fluoropyridin-2-yl)methanol”, similar compounds such as “(5-Chloro-2-fluoropyridin-4-yl)boronic acid” have been used in the development of highly selective inhibitor compounds. It’s possible that “(4-Chloro-5-fluoropyridin-2-yl)methanol” could have similar applications.
properties
IUPAC Name |
(4-chloro-5-fluoropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGKQYHESCOCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599960 | |
Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-5-fluoropyridin-2-yl)methanol | |
CAS RN |
113209-90-8 | |
Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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